molecular formula C20H33NO B8789742 N-(4-dodecylphenyl)acetamide CAS No. 3663-30-7

N-(4-dodecylphenyl)acetamide

Cat. No.: B8789742
CAS No.: 3663-30-7
M. Wt: 303.5 g/mol
InChI Key: UJFNBKYAAHOUMD-UHFFFAOYSA-N
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Description

N-(4-Dodecylphenyl)acetamide is an acetamide derivative featuring a phenyl group substituted with a dodecyl chain (C12 alkyl) at the para position and an acetyl group attached to the nitrogen. These compounds are widely studied for their diverse biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties, which are influenced by substituent groups on the phenyl ring .

Properties

CAS No.

3663-30-7

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

N-(4-dodecylphenyl)acetamide

InChI

InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)21-18(2)22/h14-17H,3-13H2,1-2H3,(H,21,22)

InChI Key

UJFNBKYAAHOUMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

The biological and physicochemical properties of N-phenylacetamides are highly dependent on the nature and position of substituents. Below is a detailed comparison based on substituent type, pharmacological activity, and structural features:

Hydrophobic Alkyl/Aryl Groups
  • N-(3-Isopropylphenyl)acetamide (Compound 48, ) : The isopropyl group contributes to moderate hydrophobicity, showing activity against gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Safety data indicate it requires careful handling .
Electron-Withdrawing Groups
  • Such groups are often associated with antimicrobial or anticancer activity .
  • N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide () : Chlorine atoms at meta positions significantly alter crystal packing and lattice parameters, suggesting steric and electronic effects on solid-state behavior .
Sulfonamide and Quinazoline Derivatives
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38, ) : Exhibits potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines, likely due to quinazoline’s DNA-intercalating properties .

Pharmacological Activity Comparison

Compound Name Substituents Key Biological Activity Reference
N-(4-Dodecylphenyl)acetamide 4-dodecylphenyl Insufficient data
N-(3-Isopropylphenyl)acetamide (48) 3-isopropylphenyl Antimicrobial (gram-positive)
N-(4-Methoxyphenyl)acetamide 4-methoxyphenyl Safety data reported
N-(4-Aminophenyl)acetamide 4-aminophenyl Oxidation base (industrial use)
N-(4-Bromophenyl)pyridazinone acetamide 4-bromophenyl, pyridazinone FPR2 agonist (anti-inflammatory)
N-(4-Chlorophenyl)-2,6-dichloroacetamide 4-chlorophenyl, 2,6-dichlorophenyl Diclofenac-related (analgesic)

Structural and Physicochemical Properties

  • Crystal Structure: Meta-substituted trichloro-acetamides () exhibit varied crystal systems (monoclinic vs. orthorhombic) depending on substituents. The dodecyl chain in this compound may induce flexible packing, contrasting with rigid structures of halogenated analogs .
  • Solubility : Long alkyl chains (e.g., dodecyl) reduce aqueous solubility but enhance lipid bilayer penetration, whereas polar groups (e.g., sulfonamide in Compound 38) improve water solubility .
  • Synthetic Routes : Most acetamides are synthesized via nucleophilic acyl substitution or condensation (e.g., Claisen-Schmidt in chalcone derivatives, ). The dodecyl analog could be prepared similarly, substituting dodecylaniline with acetyl chloride .

Contradictions and Gaps in Data

  • Anticancer vs. Antimicrobial Activity : Quinazoline-sulfonyl derivatives () show cell-line-specific efficacy, while benzo[d]thiazole derivatives () target microbes, highlighting substituent-dependent selectivity.
  • Lack of Direct Data : The dodecyl derivative’s biological profile remains uncharacterized in the provided evidence, necessitating extrapolation from smaller alkyl or aryl analogs.

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